molecular formula C11H10F3NO2 B1587071 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide CAS No. 351-87-1

3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide

Cat. No. B1587071
CAS RN: 351-87-1
M. Wt: 245.2 g/mol
InChI Key: GGDAWUSJZZHVBR-UHFFFAOYSA-N
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Patent
US08420856B2

Procedure details

The present invention provides a process for preparation of Teriflunomide. Ethylacetoacetate (II) and 4-trifluoromethyl aniline (III) is refluxed in a solvent. The solvent is selected from aromatic hydrocarbon such as toluene, xylene, nitrobenzene, benzene and the like or mixtures thereof. The reaction mixture is refluxed for about 48 hours. The Reaction mixture is concentrated and purified by column chromatography to give pure 3-oxo-N-(4-trifluoromethylphenyl)butanamide (IV).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aromatic hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1]/[C:2](/[OH:19])=[C:3](/[C:6]([NH:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:13][CH:14]=1)=[O:7])\C#N.C(OC(=O)CC(C)=O)C.FC(F)(F)C1C=CC(N)=CC=1.[N+](C1C=CC=CC=1)([O-])=O>C1C=CC=CC=1.C1(C)C(C)=CC=CC=1.C1(C)C=CC=CC=1>[O:19]=[C:2]([CH3:1])[CH2:3][C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([F:16])([F:17])[F:18])=[CH:11][CH:10]=1)=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C(=C(\C#N)/C(=O)NC=1C=CC(=CC1)C(F)(F)F)/O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(=O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Step Three
Name
aromatic hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The present invention provides a process
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for about 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The Reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)NC1=CC=C(C=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.